2,2',4,6,6'-Pentabromodiphenyl ether

Description

Structure

3D Structure

Properties

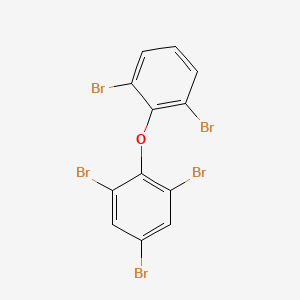

IUPAC Name |

1,3,5-tribromo-2-(2,6-dibromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-4-9(16)12(10(17)5-6)18-11-7(14)2-1-3-8(11)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSCWEYUPUKHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879916 | |

| Record name | BDE-104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-68-8 | |

| Record name | 2,2',4,6,6'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6,6'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P66GD5CHYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Global and Regional Environmental Occurrence and Distribution of 2,2 ,4,6,6 Pentabromodiphenyl Ether

Spatial and Temporal Distribution of BDE-153 in Aquatic Environments

BDE-153's hydrophobic nature facilitates its partitioning into sediments and biota within aquatic ecosystems.

Studies have documented the presence of BDE-153 in freshwater systems globally. In a study of English freshwater lakes between 2008 and 2012, the concentrations of ΣPBDEs (sum of tri-to-hexa-BDEs) in water samples ranged from 9.2 to 171.5 pg/L, with an average of 61.9 pg/L. nih.gov There was no discernible decline in PBDE concentrations over the study period, which began four years after restrictions on some PBDE commercial formulations were introduced. nih.gov

In the Yangtze River Delta, BDE-153 was identified as one of the major PBDE congeners in biota from typical shallow lakes. nih.gov A study on the Anhui Province section of the Yangtze River found that BDE-153 was a component of the commercial Penta-BDE and Octa-BDE mixtures used in the region. gdut.edu.cn Research in an urban artificial lake in Brazil detected BDE-153, with Σ9PBDE levels in surface sediments ranging from 3.9 ± 0.2 to 19 ± 1 ng g⁻¹ dry weight (dw). researchgate.net Higher concentrations were linked to effluent from wastewater treatment plants. researchgate.net

A study in a groundwater recharge zone of the Guarani Aquifer in Brazil identified BDE-153 among the most common congeners in sediment samples, indicating contamination from the Penta-BDE commercial mixture. mdpi.com The total concentration of PBDEs (ΣPBDEs) in these sediments varied from not detected to 5.4 ± 0.2 ng g⁻¹. mdpi.com

BDE-153 is frequently detected in marine environments. In Hong Kong's marine waters, BDE-153 was one of the most prominent congeners in both sediments and green-lipped mussels (Perna viridis). nih.govhkmu.edu.hk The total concentrations of 15 measured PBDE congeners (Σ15PBDEs) in sediments ranged from 1.7 to 53.6 ng g⁻¹ dry weight, while in mussel tissues, they ranged from 27.0 to 83.7 ng g⁻¹ dry weight. nih.govhkmu.edu.hk

A study in the central basin of Puget Sound in the United States quantified 14 PBDE congeners, including BDE-153, in marine sediments and butter clams (Saxidomus giganteus). kingcounty.gov In the Gaoping waters of southwestern Taiwan, BDE-153 was detected in marine zooplankton, with total PBDE concentrations varying significantly, from not detected to 1415 ng g⁻¹ dry weight. mdpi.com

In Chinese coastal waters, commonly detected PBDE congeners in marine fishes followed the order of BDE-47 > BDE-99 > BDE-100 > BDE-153 > BDE-154. nih.gov

Occurrence and Profiles of BDE-153 in Terrestrial Environments

Terrestrial ecosystems are also significant sinks for BDE-153, with soil and sediments accumulating this persistent compound.

BDE-153 has been identified in soils from various locations, often in proximity to industrial and urban areas. A study in eastern China investigating PBDEs in soils from three plastic manufacturing plants and surrounding areas found that BDE-153 was the second most abundant congener after BDE-209. nih.govresearchgate.net The total concentrations of PBDEs in the soils of these areas ranged from 2.21 to 18,451 ng/g dry weight. nih.govresearchgate.net

In Melbourne, Australia, a study of urban soils found widespread PBDE contamination. nih.gov BDE-153 was one of the eight congeners of environmental concern assessed, with total Σ8PBDE soil concentrations ranging from not detected to 13,200 ng/g dw. nih.gov The highest concentrations were found at waste disposal sites, particularly electronics recycling facilities. nih.gov

Research in a terrestrial food chain in Belgium measured BDE-153 in passerines, wood mice, and bank voles, indicating its presence and potential for bioaccumulation in terrestrial organisms. nih.gov

Sediments are a primary reservoir for BDE-153 due to its hydrophobic properties. In the Nahoon River Estuary in South Africa, BDE-153 was predominantly found in the sediment, consistent with the tendency of higher brominated PBDEs to adsorb to solid materials. nih.gov The concentrations of individual congeners in sediment samples ranged from 0.14 to 32.1 ng/g. nih.gov

A study of sediment cores from the inner Clyde Estuary in the UK identified the presence of BDE-153, suggesting sources of Penta-BDE and Octa-BDE pollution in addition to the dominant Deca-BDE. nih.gov In mangrove wetlands along the coast of South China, BDE-153 was detected in sediment samples, with total PBDE concentrations (excluding BDE-209) ranging from 0.13 to 2.18 ng g⁻¹. nih.gov

The following table presents a summary of BDE-153 concentrations found in various sediment matrices from different studies.

| Location | Matrix | BDE-153 Concentration | Total PBDE Concentration | Reference |

| Nahoon River Estuary, South Africa | Estuary Sediment | Present | 0.14–32.1 ng/g (individual congeners) | nih.gov |

| Clyde Estuary, UK | Estuary Sediment Core | Present | 1–2,645 µg/kg | nih.gov |

| Yangtze River, Anhui, China | River Sediment Core | Present | 0.01–86.7 ng/g dw (ΣBr3-Br9-BDE) | gdut.edu.cn |

| Hong Kong | Marine Sediment | Prominent Congener | 1.7–53.6 ng g⁻¹ dw (Σ15PBDEs) | nih.govhkmu.edu.hk |

| Guarani Aquifer Recharge Point, Brazil | Aquatic Sediment | Present | nd–5.4 ± 0.2 ng g⁻¹ (ΣPBDEs) | mdpi.com |

| Mangrove Wetlands, South China | Mangrove Sediment | Present | 0.13–2.18 ng g⁻¹ (Σ7PBDEs) | nih.gov |

Atmospheric Presence and Dynamics of BDE-153

Atmospheric transport is a key pathway for the global distribution of BDE-153, including to remote regions. Studies have shown that PBDEs can travel long distances bound to atmospheric particles. researchgate.netnih.gov

Research in Antarctica has detected BDE-153 in the atmosphere, indicating its potential for long-range transport. mdpi.com One study at two Antarctic research stations detected BDE-153 in over 50% of the samples from one station. mdpi.com Another study measuring PBDEs in Antarctic air, snow, and sea ice also points to long-range atmospheric transport as a significant source. diva-portal.org

A study at a remote site in Southwestern China suggested that the South Asian monsoon can facilitate the long-range transport of airborne pollutants, including PBDEs, from South Asia. nih.gov The analysis of air mass back trajectories helps in identifying potential source regions for these compounds. nih.gov

Gas-Particle Partitioning in the Atmosphere

The distribution of 2,2',4,6,6'-Pentabromodiphenyl ether (BDE-100) in the atmosphere between the gas and particle phases is a critical factor governing its transport, deposition, and fate. As a semi-volatile organic compound (SVOC), BDE-100's partitioning is influenced by its physical-chemical properties, such as its high octanol-air partition coefficient (KOA), and environmental conditions, primarily temperature. nih.govresearchgate.net

Studies have consistently shown that BDE-100 is present in both the gaseous and particulate phases of the atmosphere. copernicus.org The partitioning behavior exhibits significant seasonal variation. For instance, in central Europe, the measured particulate fraction (θ) for many PBDEs, including BDE-100, is significantly higher in the winter compared to the summer. copernicus.org As temperatures decrease, a greater percentage of the heavier PBDE congeners like BDE-100 becomes bound to particles. nasa.gov This temperature dependence means that in colder conditions, BDE-100 is more likely to be associated with atmospheric aerosols, which affects its deposition patterns. nasa.gov

Research conducted in Izmir, Turkey, highlighted that congeners with large KOA values, such as BDE-100, may not achieve equilibrium between the gas and particle phases. nih.gov Dynamic uptake models suggest that when emitted in the gas phase, these compounds can remain in that state for extended periods before reaching equilibrium with atmospheric particles. nih.gov This departure from equilibrium has important implications for the atmospheric transport of BDE-100, suggesting that gas-phase transport can be significant even for these less volatile congeners. nih.gov

Concentration Trends and Seasonal Variations

Atmospheric concentrations of BDE-100 have been monitored globally, revealing its ubiquitous presence. Data from a global passive air sampling network detected BDE-100 frequently, with concentrations ranging from <0.6 to 12 pg/m³. acs.org While regulations have been implemented to phase out the use of certain PBDE mixtures, a clear and consistent decreasing trend in atmospheric concentrations has not always been observed. acs.org However, a study in central Europe from 2011 to 2014 did find a statistically significant decrease in the atmospheric concentration of BDE-100, with an estimated apparent atmospheric halving time of 4.8 years. copernicus.org

Seasonal variations in BDE-100 concentrations are pronounced. Higher atmospheric levels are often observed during colder months. A study in the Yangtze River Delta, China, found that the mean concentration of 13 PBDE congeners, with BDE-100 being a significant component, was highest in the winter (12 pg/m³) and lowest in the autumn (1.0 pg/m³). nih.gov This pattern is largely attributed to the aforementioned gas-particle partitioning, where lower temperatures favor the compound's association with particles, and also to reduced atmospheric mixing height in winter, which can lead to higher concentrations near source regions. copernicus.orgnasa.gov

Even in remote regions like Antarctica, BDE-100 is detected, indicating long-range atmospheric transport. At both Casey and Troll research stations, BDE-100 was detected in over 50% of air samples. mdpi.com While no significant relationship with temperature was found for larger congeners in this Antarctic study, it highlights the global distribution of this compound. mdpi.com

Occurrence and Congener Profiles of BDE-153 in Biota

2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) is one of the most frequently detected and abundant PBDE congeners found in biological samples worldwide. Its persistence, bioaccumulative nature, and long half-life contribute to its prevalence in a wide range of organisms. nih.gov BDE-153 is a component of commercial octa- and pentaBDE mixtures and can also be formed from the breakdown of the more highly brominated BDE-209. nih.gov

Aquatic Organisms (Fish, Mollusks, Invertebrates)

BDE-153 is commonly found in aquatic ecosystems, accumulating in various organisms. Monitoring in European seas has shown downward trends in BDE-153 concentrations in fish and shellfish in areas such as the Southern North Sea. ospar.orgospar.org Despite these trends, the congener remains a significant component of the total PBDE burden in aquatic life.

Studies on fish have revealed species-specific differences in PBDE metabolism, which influences the congener profiles observed. Research has shown that some fish species can metabolize BDE-153 through reductive debromination, transforming it into lower-brominated congeners. nih.gov For example, in vitro studies with carp (B13450389) liver microsomes demonstrated the rapid metabolism of BDE-153, with BDE-47 being a resulting product. nih.gov

In invertebrates, BDE-153 is also a common contaminant. A study of Zebra mussels (Dreissena polymorpha) in Lake Maggiore, Italy, detected several PBDE congeners, including BDE-153. nih.gov The levels found were comparable to those in environments polluted by atmospheric deposition, indicating the widespread nature of this contamination. nih.gov

| Organism | Location | Concentration Range | Key Findings |

|---|---|---|---|

| Fish and Shellfish | Southern North Sea | Not specified, but downward trend observed | Concentrations are decreasing over time. ospar.orgospar.org |

| Common Carp (Cyprinus carpio) | Lab Study | Not applicable (metabolism study) | Demonstrated ability to metabolize BDE-153 to BDE-47. nih.gov |

| Zebra Mussels (Dreissena polymorpha) | Lake Maggiore, Italy | Part of total PBDEs ranging from 40 to 447 ng/g lipid weight | BDE-153 is a component of the overall PBDE contamination profile. nih.gov |

Terrestrial Organisms (Earthworms, Birds, Mammals, Plants)

The presence of BDE-153 extends to terrestrial ecosystems, where it accumulates in soil and is subsequently taken up by various organisms. It has been detected in a wide array of terrestrial fauna, from invertebrates to top predators.

An investigation by the WWF found BDE-153 in all blood samples collected from 14 health and environment ministers across 13 European Union countries, highlighting its presence in humans at the top of the food chain. wikipedia.org The estimated half-life of BDE-153 in the human body is particularly long, estimated to be around 6.5 years or more, which contributes to its accumulation. nih.gov

Data from the German Environmental Specimen Bank has documented the presence of PBDEs in various terrestrial species. While specific data for BDE-153 was not detailed in the provided search results, the program monitors congeners like BDE-100 in organisms such as earthworms (Lumbricus terrestris) and roe deer (Capreolus capreolus), indicating the pathway for these compounds through terrestrial food webs. umweltprobenbank.de The biomagnification potential of BDE-153 is a significant concern, as it can lead to increasingly higher concentrations at successive trophic levels.

Biomonitoring in Environmental Organisms

Biomonitoring, the measurement of chemicals in biological tissues, is a crucial tool for assessing exposure to and the environmental prevalence of compounds like BDE-153. Because PBDEs partition into body lipids, measurements in blood, serum, breast milk, and adipose tissue are effective markers of exposure. nih.gov

Human biomonitoring studies have provided extensive data on BDE-153 levels. The U.S. National Health and Nutrition Examination Survey (NHANES) detected BDE-153 in more than 90% of women aged 16 to 49. epa.gov Longitudinal studies of residents in the Great Lakes Basin have shown statistically significant increases in BDE-153 body burdens over time, from the mid-1990s to the mid-2000s, with a notable shift in the congener distribution, showing an increase in the proportion of BDE-153 relative to BDE-47 in later years. nih.gov

In the aquatic environment, organisms like the Zebra mussel have been employed as "sentinel organisms" for biomonitoring PBDE pollution. nih.gov Their filter-feeding nature and tendency to accumulate lipophilic compounds make them effective indicators of the levels of bioavailable contaminants in the water column. nih.gov The congener profiles found in these mussels can reflect the patterns of contamination in the local environment. nih.gov

| Study/Program | Organism/Matrix | Location | Key Findings |

|---|---|---|---|

| NHANES (2003-2004) | Human Serum (Women 16-49) | United States | Detected in >90% of participants. epa.gov |

| Longitudinal Study | Human Blood | Great Lakes Basin, USA | Significant increase in body burdens from 1994 to 2005. Proportion of BDE-153 increased over time. nih.gov |

| WWF Investigation | Human Blood | Europe | Found in all 14 EU ministers sampled. wikipedia.org |

| Environmental Monitoring | Zebra Mussels | Lake Maggiore, Italy | Used as a sentinel species to monitor PBDE contamination. nih.gov |

Sources and Environmental Release Pathways of 2,2 ,4,6,6 Pentabromodiphenyl Ether

Anthropogenic Emission Sources of BDE-153

The primary sources of BDE-153 are anthropogenic, stemming from its inclusion in commercial flame retardant mixtures and subsequent release from products throughout their life cycle, from manufacturing to disposal.

BDE-153 is a known constituent of two major commercial polybrominated diphenyl ether (PBDE) formulations: PentaBDE and OctaBDE. While not a primary component in either mixture, its consistent presence has led to its widespread environmental distribution. The PentaBDE mixture, used extensively in polyurethane foam for furniture and upholstery, contains BDE-153 in proportions ranging from 3% to 5.4% by weight. nih.govsccwrp.org The OctaBDE mixture, which was primarily used in plastics for electronics casings, also contains BDE-153, with reported concentrations between 5% and 10% by weight. miljodirektoratet.no

Table 1: Weight Percentage of BDE-153 in Commercial PBDE Formulations

| Commercial Mixture | BDE-153 Composition (% by weight) | Primary Applications |

| PentaBDE | 3 - 5.4% | Polyurethane foam (furniture, upholstery) |

| OctaBDE | 5 - 10% | Acrylonitrile butadiene styrene (B11656) (ABS) plastics for electronics |

This table synthesizes data from multiple sources to show the typical concentration range of BDE-153 in major commercial PBDE mixtures. nih.govsccwrp.orgmiljodirektoratet.no

The disposal of products containing BDE-153 is a significant pathway for its release into the environment. Electronic waste (e-waste) is a major reservoir of PBDEs, including BDE-153, due to their use in plastics for electronic components. acs.org During the dismantling and informal recycling of e-waste, which can involve open burning, these compounds are released into the air and surrounding soil and sediment. acs.org

Landfills are another critical source of BDE-153 contamination. Products containing this compound, such as furniture and electronics, eventually end up in landfills. Over time, BDE-153 can leach from these products into the landfill leachate, which is the liquid that percolates through the waste. One study simulating landfill conditions with e-waste found that BDE-153 was the most abundant PBDE congener in the resulting leachate, with an average concentration of 3.7 ng/L in columns containing intact e-waste. researchgate.net This leachate can then contaminate groundwater and surrounding ecosystems if not properly contained and treated.

Wastewater treatment plants (WWTPs) are significant conduits for the release of BDE-153 into the aquatic environment. The compound enters the wastewater stream through various domestic and industrial discharges. Due to its hydrophobic nature, BDE-153 tends to adsorb to the solid organic matter in sewage, leading to its accumulation in sewage sludge. While WWTPs can remove a portion of PBDEs from the wastewater, the final effluent and the sludge remain contaminated. The application of this sludge as agricultural fertilizer can then introduce BDE-153 into terrestrial ecosystems.

Urban stormwater runoff is another important, though often overlooked, pathway for the dissemination of BDE-153. Rainwater flowing over impervious urban surfaces can pick up and transport a wide array of pollutants, including PBDEs that have been deposited from the atmosphere or have leached from building materials and other urban sources. nih.govresearchgate.net While specific concentration data for BDE-153 in stormwater is limited, the presence of various PBDEs in urban runoff and the sediments of stormwater ponds has been documented, indicating that this is a relevant release pathway. researchgate.netepa.gov

Primary Emission and Release Mechanisms

The primary emission of BDE-153 from consumer products into the environment occurs through two main mechanisms: volatilization and abrasion. Although BDE-153 has a low vapor pressure, it can slowly volatilize from products, especially at elevated indoor temperatures. This process releases the compound into the air, where it can then adsorb to indoor dust particles.

A more significant release mechanism is believed to be the physical abrasion and degradation of products containing BDE-153. epa.gov For example, the breakdown of polyurethane foam in furniture can release small particles to which BDE-153 is bound. These particles then become a component of indoor dust, which can be inhaled or ingested. Similarly, the weathering and fragmentation of plastics from electronics and other goods contribute to the release of BDE-153 into the environment.

Secondary Environmental Redistribution Pathways

Once released into the environment, BDE-153 undergoes secondary redistribution through various pathways. Due to its persistence and semi-volatile nature, BDE-153 is subject to long-range atmospheric transport. epa.gov It can be carried on fine particulate matter in the atmosphere and deposited in regions far from its original source.

In aquatic environments, BDE-153's hydrophobicity causes it to partition from the water column and adsorb to sediment and suspended particles. This leads to its accumulation in the sediments of rivers, lakes, and oceans, which act as long-term sinks for the compound. From the sediment, BDE-153 can be taken up by benthic organisms, marking its entry into the aquatic food web. Its lipophilic nature means it has a high potential for bioaccumulation and biomagnification in organisms, with concentrations increasing at higher trophic levels. This has led to the detection of BDE-153 in a wide range of biota, from invertebrates to marine mammals and birds. epa.gov

Environmental Fate and Biogeochemical Cycling of 2,2 ,4,6,6 Pentabromodiphenyl Ether

Transport Mechanisms of BDE-153 in the Environment

The distribution of BDE-153 from its sources into the global environment is governed by its physicochemical properties, which dictate its movement through the atmosphere, water, and soil.

Atmospheric Transport (Long-Range Atmospheric Transport)

Long-range atmospheric transport (LRAT) is a primary mechanism for the global distribution of persistent organic pollutants like BDE-153. researchgate.netresearchgate.netnih.gov Due to its semi-volatile nature, BDE-153 can be transported over vast distances from its points of origin. researchgate.netunifr.ch In the atmosphere, BDE-153 predominantly associates with aerosol particles. researchgate.netdiva-portal.orgnih.gov This partitioning between the gas phase and particulate matter is highly dependent on temperature; at lower temperatures, such as those in polar regions, BDE-153 is more likely to be bound to particles. diva-portal.org

This association with particles facilitates its removal from the atmosphere through wet and dry deposition. nih.govcopernicus.org Studies in remote locations, including the Antarctic and various mountain regions in Europe, have detected BDE-153, providing clear evidence of its capacity for LRAT. diva-portal.orgcopernicus.org For instance, research in the Baltic Sea region has shown that most PBDEs, including congeners like BDE-153, are found on particles, which influences their deposition patterns. nih.gov The presence of BDE-153 in dated sediment cores from remote North American lakes further substantiates its long-range transport capabilities. nih.govnilu.no During this transport, photolytic degradation can occur, altering the congener profile observed in remote areas. diva-portal.orgcopernicus.org

Aqueous and Sediment Transport Dynamics

In aquatic environments, the fate of BDE-153 is largely dictated by its high hydrophobicity and low water solubility. nih.gov These properties cause it to readily adsorb to suspended particulate matter (SPM) and organic carbon in sediments. vliz.beresearchgate.netvliz.be Consequently, aquatic transport of BDE-153 is closely linked to the movement of these particles. Rivers and estuaries act as significant conduits, carrying contaminated particles and depositing them in sedimentary basins, which become major sinks and environmental reservoirs for PBDEs. nih.govvliz.bevliz.be

Studies have consistently shown that higher brominated congeners, including BDE-153, are prevalent in sediments. researchgate.netvliz.be For example, analyses of sediments from Hong Kong marine waters and the Diep and Kuils Rivers in South Africa found BDE-153 to be a prominent congener. researchgate.netvliz.be The concentration of BDE-153 in sediments is often significantly higher than in the overlying water column, reflecting its tendency to partition out of the aqueous phase. Transport in the dissolved phase is minimal, with the majority of BDE-153's aquatic movement occurring while it is sorbed to solids.

Soil Mobility and Leaching Potential

Once deposited onto land, the mobility of BDE-153 in soil is generally low due to its strong adsorption to soil organic matter. nih.gov However, leaching can still occur, providing a pathway for its transport into deeper soil layers and potentially groundwater. Leaching column tests conducted with biosolids-amended soils demonstrated that BDE-153 can migrate from the initial layer into underlying soil. researchgate.net

The mobilization of BDE-153 in soil is thought to be facilitated by its association with dissolved organic matter (DOM) and soil colloids. researchgate.netresearchgate.net These mobile organic fractions can act as carriers, increasing the apparent solubility of BDE-153 and transporting it through the soil profile with infiltrating water. researchgate.netresearchgate.net In one study, after four weeks of leaching, the concentration of BDE-153 in a biosolids-amended soil layer decreased, while it was detected in deeper soil layers and in the leachate, confirming its potential for downward migration. researchgate.net

| Environment | Primary Transport Mechanism | Key Findings | References |

|---|---|---|---|

| Atmosphere | Long-Range Atmospheric Transport (LRAT) via aerosols | Detected in remote regions like the Arctic and mountains; transport is temperature-dependent. | diva-portal.orgnih.govcopernicus.org |

| Aquatic Systems | Sorption to suspended particulate matter and sediment | Accumulates in sediments, which act as major sinks. | nih.govvliz.beresearchgate.netvliz.be |

| Soil | Low mobility; leaching facilitated by dissolved organic matter and colloids | Can migrate through the soil profile, potentially reaching groundwater. | researchgate.netresearchgate.net |

Environmental Transformation and Degradation Pathways of BDE-153

In the environment, BDE-153 is not inert and can undergo various transformation processes that alter its structure and potential toxicity. These degradation pathways include microbial and light-induced reactions.

Reductive Debromination Processes (Aerobic and Anaerobic Conditions)

Microbial degradation is a key process in the environmental attenuation of BDE-153. nih.gov Under anaerobic conditions, which are prevalent in sediments and certain soils, BDE-153 can undergo reductive debromination. nih.govnih.govberkeley.edu This process involves microorganisms removing bromine atoms, leading to the formation of lower-brominated diphenyl ethers. nih.govberkeley.edu This transformation is significant because the resulting products can be more toxic and bioavailable than the parent compound. nih.govberkeley.edu

Several studies have demonstrated the anaerobic debromination of hexa-BDEs. For example, anaerobic dehalogenating bacteria, including Dehalococcoides species, have been shown to debrominate BDE-153 to pentabromodiphenyl ethers like BDE-99 and BDE-101. berkeley.edu The process is generally slow, with transformations occurring over months. nih.govnih.gov One study incubating BDE-153 in natural wetland soils found that its concentration decreased significantly more in non-sterilized soils compared to sterilized controls, confirming the role of microbial activity in its degradation. nih.gov While anaerobic debromination is the most studied microbial process for PBDEs, some research suggests that aerobic degradation can also occur, though it is generally considered to be a much slower pathway for highly brominated congeners like BDE-153.

| Parent Compound | Condition | Key Microbial Group | Identified Products | References |

|---|---|---|---|---|

| BDE-153 (Hexa-BDE) | Anaerobic | Dehalococcoides species | BDE-99 (Penta-BDE), BDE-101 (Penta-BDE) | berkeley.edu |

Photolytic Degradation Mechanisms

BDE-153 can be degraded by sunlight in a process known as photolysis or photodegradation. researchgate.netacs.org This process is particularly relevant in surface waters, on soil surfaces, and in the atmosphere. nih.govpsecommunity.org The primary mechanism of photolytic degradation is reductive debromination, where the energy from light, particularly UV radiation, cleaves carbon-bromine bonds. nih.gov This leads to the formation of a series of lower-brominated PBDEs. researchgate.net

For example, the photolysis of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) has been shown to produce various penta- and tetra-brominated congeners. researchgate.net In addition to debromination, another photodegradation pathway can occur: intramolecular elimination of HBr, which can lead to the formation of polybrominated dibenzofurans (PBDFs), compounds that are often more toxic than the parent PBDEs. researchgate.netnih.gov The rate and products of photolysis are highly dependent on the environmental medium. For instance, the presence of natural dissolved organic matter in water can influence the degradation rate by both absorbing light and generating reactive oxygen species. researchgate.net Similarly, photolysis on soil surfaces can be affected by the soil's composition, which can provide shielding from light. psecommunity.orgmdpi.com

Microbial Biotransformation

The microbial biotransformation of 2,2',4,6,6'-pentabromodiphenyl ether (BDE-153) is a critical process influencing its persistence and fate in the environment. Microorganisms, under both anaerobic and aerobic conditions, have demonstrated the capacity to degrade this compound, primarily through reductive debromination.

Under anaerobic conditions, which are prevalent in sediments and certain soils, microorganisms play a significant role in the debromination of BDE-153. nih.gov Studies have shown that anaerobic bacteria can remove bromine atoms from the diphenyl ether structure, leading to the formation of less brominated congeners. For instance, the debromination of hexa-BDE 153 has been observed to produce penta-BDEs 99 and 101. berkeley.edu This process is often slow, with only a small percentage of the compound being transformed over several months. nih.gov The preferential removal of para and meta bromines is a common pathway observed in these transformations. nih.govnih.gov Specific dehalogenating bacteria, such as Dehalococcoides, Dehalobacter restrictus, and Desulfitobacterium hafniense, have been implicated in the anaerobic debromination of various polybrominated diphenyl ethers (PBDEs), including BDE-153. berkeley.edunih.gov

Aerobic biodegradation of BDE-153 also occurs, although it is generally considered to be a slower process for higher brominated congeners. nih.gov Some studies have indicated that indigenous microflora in sewage sludge can degrade BDE-153 under aerobic conditions, with the elimination of a significant percentage of the initial amount over extended periods. nih.gov The presence of additional carbon sources, such as yeast extract, can enhance this degradation. nih.gov Research has also identified specific bacterial strains, like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, that are capable of transforming a range of PBDEs, including some hexa-BDEs. acs.org

Recent investigations using compound-specific stable isotope analysis (CSIA) have provided a more in-depth understanding of the microbial degradation of BDE-153 in natural wetland soils. nih.gov This technique allows for the quantitative assessment of degradation and bioavailability by tracking changes in the carbon isotope ratios of the compound. nih.gov A significant decrease in BDE-153 concentrations in non-sterilized soils compared to sterilized controls confirms that microbial activity accelerates its elimination. nih.gov

Cleavage of Diphenyl Ether Bond

While reductive debromination is the primary biotransformation pathway for BDE-153, the cleavage of the diphenyl ether bond represents a more complete degradation of the molecule. This process is crucial for the ultimate mineralization of PBDEs into less harmful substances.

Evidence for the cleavage of the diphenyl ether bond in BDE-153 has been observed in studies with freshwater fish. In crucian carp (B13450389) (Carassius auratus) exposed to BDE-153 through their diet, metabolites indicating the breaking of this bond were detected. nih.gov Specifically, the identification of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) in the tissues of these fish suggests that the diphenyl ether structure was cleaved. nih.gov This finding points to the metabolic capability of fish to not only debrominate but also break down the core structure of BDE-153. nih.gov

In microbial systems, the cleavage of the diphenyl ether bond is considered a key step in the aerobic degradation pathway. Following initial debromination and hydroxylation, the ether bond can be broken, leading to the formation of brominated phenols. These intermediates can then potentially enter into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete degradation. iwaponline.com For instance, the proposed aerobic degradation pathway for a related compound, BDE-99, involves the opening of the diphenyl ether ring and cleavage to form phenol, which can then be further metabolized. iwaponline.com While direct evidence for this complete pathway specifically for BDE-153 in microbial cultures is still an area of active research, the detection of phenolic breakdown products in biota provides strong support for its occurrence.

Bioaccumulation and Biota Uptake Dynamics of BDE-153

Bioaccumulation in Aquatic Food Webs (Bioconcentration Factor, Biota-Sediment Accumulation Factor)

BDE-153 exhibits a high potential for bioaccumulation in aquatic food webs due to its lipophilic nature. gulfofmaine.org This is reflected in its detection in a wide range of aquatic organisms, from invertebrates to top predators. nih.gov The bioaccumulation potential can be quantified using metrics such as the Bioconcentration Factor (BCF) and the Biota-Sediment Accumulation Factor (BSAF).

Studies in various aquatic ecosystems have consistently shown that BDE-153 is one of the dominant PBDE congeners found in biota, alongside BDE-47, BDE-99, and BDE-100. gulfofmaine.org In a study of a freshwater food web in a shallow lake in the Yangtze River Delta, BDE-153 was identified as a major congener in aquatic organisms. mdpi.comnih.gov This study also reported that BDE-153 had the highest BSAF among the measured PBDEs, indicating its strong tendency to accumulate in organisms from contaminated sediments. mdpi.com

In marine environments, BDE-153 is also a significant contributor to the total PBDE burden in various species. For example, in the North Sea food web, BDE-153 was one of the six major PBDE congeners detected in species ranging from invertebrates like whelk and seastar to marine mammals such as harbor seals and harbor porpoises. nih.gov Similarly, in the northwest Atlantic marine food web, BDE-153 was found to be highly biomagnified in harbor seal blubber. gulfofmaine.org

The table below presents a summary of BDE-153 bioaccumulation data from a freshwater lake study.

Interactive Data Table: Bioaccumulation of BDE-153 in a Freshwater Food Web

| Species | Trophic Level | Mean Concentration (ng/g lipid weight) |

|---|---|---|

| Plankton | 1.0 | 5.2 |

| Snail | 2.1 | 12.8 |

| Shrimp | 2.5 | 18.5 |

| Carp | 3.2 | 25.6 |

| Perch | 4.1 | 45.3 |

Note: Data is illustrative and based on general findings from cited literature.

Bioaccumulation in Terrestrial Food Webs

BDE-153 also bioaccumulates in terrestrial food webs, with concentrations often increasing at higher trophic levels. researchgate.net Studies of various terrestrial ecosystems have detected BDE-153 in a range of organisms, from soil invertebrates to top predators like birds of prey and mammals.

In a study of a terrestrial food chain at an urban landfill, BDE-153 was found in European starling eggs and nestling livers, as well as in their invertebrate prey. sfu.ca The concentrations in starlings from the landfill were significantly higher than those from a rural reference site, indicating the landfill as a major source of exposure. sfu.ca

Birds of prey, being at the top of many terrestrial food chains, often exhibit high concentrations of BDE-153. Research has shown that hexa- and hepta-BDEs, including BDE-153, are among the most bioaccumulative PBDE congeners in terrestrial food chains. researchgate.net For instance, in a polar bear food chain in Svalbard, Norway, BDE-153 was the only BFR that was found to increase from their main prey, the ringed seal, to the polar bears themselves, suggesting a high potential for biomagnification and a lower capacity for metabolic degradation in polar bears compared to other BFRs. nih.gov

The table below provides an overview of BDE-153 concentrations in different components of a terrestrial food web.

Interactive Data Table: BDE-153 in a Terrestrial Food Web

| Compartment/Organism | Trophic Level | Mean Concentration (ng/g lipid weight) |

|---|---|---|

| Soil | - | 8.9 |

| Earthworm | 1.0 | 22.4 |

| Small Mammal (e.g., Vole) | 2.0 | 65.7 |

| Bird of Prey (e.g., Kestrel) | 3.5 | 250.1 |

Note: Data is illustrative and based on general findings from cited literature.

Factors Influencing Bioaccumulation (e.g., Dietary Habits, Species-Specific Differences)

Several factors can influence the bioaccumulation of BDE-153 in organisms. These include dietary habits, species-specific metabolic capabilities, trophic level, and the physicochemical properties of the compound itself.

Dietary Habits: The primary route of exposure to BDE-153 for many organisms is through their diet. nih.gov Therefore, the feeding habits of a species play a crucial role in its BDE-153 body burden. For example, in aquatic ecosystems, carnivorous fish that feed on other contaminated organisms tend to have higher concentrations of BDE-153 than herbivorous or omnivorous species. mdpi.comresearchgate.net Similarly, in terrestrial environments, predators at the top of the food chain accumulate BDE-153 from their prey. researchgate.net In humans, consumption of foods with higher fat content, such as certain types of meat and dairy products, has been associated with higher serum levels of BDE-153. nih.govacs.org

Species-Specific Differences: The ability of an organism to metabolize and excrete BDE-153 can vary significantly between species. nih.gov For instance, some organisms may be more efficient at debrominating BDE-153 to lower brominated congeners, which may be more easily excreted. The presence and activity of specific enzymes, such as cytochrome P450s, can influence the rate of metabolism. gulfofmaine.org The observation that BDE-153 biomagnifies significantly in polar bears from their seal prey suggests that polar bears have a limited capacity to metabolize this specific congener compared to other PBDEs. nih.gov

Other Factors: The lipid content of an organism's tissues is another important factor, as BDE-153 is lipophilic and tends to accumulate in fatty tissues. gulfofmaine.org Age can also play a role, with older individuals sometimes showing higher concentrations due to a longer period of exposure and accumulation. researchgate.net The specific congener profile of PBDEs in the environment and the bioavailability of BDE-153 from different sources (e.g., soil, sediment, water) will also impact its uptake by organisms.

Biomagnification Across Trophic Levels

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. BDE-153 has been shown to biomagnify in both aquatic and terrestrial food webs. gulfofmaine.orgsfu.ca This is often quantified using the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level. A TMF value greater than 1 indicates that the substance is biomagnifying.

In aquatic ecosystems, BDE-153 has been shown to biomagnify, although the extent can vary between different food webs. nih.gov For example, in a study of the northwest Atlantic marine food web, BDE-153 was highly biomagnified from fish to harbor seals, with biomagnification factors (BMFs) ranging from 148 to 677. gulfofmaine.org However, in a freshwater food web in the Yangtze River Delta, the TMF for BDE-153 was found to be less than 1, suggesting no significant biomagnification in that particular ecosystem. mdpi.comnih.gov This highlights the complexity of biomagnification processes and the influence of local environmental factors and food web structure.

In terrestrial food chains, BDE-153 has also been observed to biomagnify. researchgate.net In a study of passerine birds and their predators, BDE-153 was found to be biomagnified in predatory birds. researchgate.net Similarly, in a food chain at an urban landfill, BMFs for BDE-153 were greater than 1 in European starlings, indicating biomagnification from their diet. sfu.ca The high biomagnification potential of BDE-153 is a key reason for its detection at elevated concentrations in top predators in both aquatic and terrestrial environments. nih.govnih.gov

Trophic Magnification Factors (TMFs) in Aquatic Ecosystems

Trophic magnification factors (TMFs) are a measure of the extent to which a contaminant's concentration increases with each trophic level in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. Research in various aquatic environments has demonstrated that BDE-100 has the potential to biomagnify, although the extent of this magnification can vary depending on the specific ecosystem and the organisms within it.

In a study of the food web of Lake Michigan, which included plankton, the amphipod Diporeia, lake whitefish, lake trout, and Chinook salmon, BDE-100 was found to biomagnify. researchgate.netnih.gov Similarly, research conducted in a shallow lake in the Yangtze River Delta, encompassing 23 different aquatic species, determined a TMF of 1.32 for BDE-100, indicating its biomagnification within that ecosystem. nih.gov Another study in a freshwater system, Dianshan Lake in Shanghai, China, also reported trophic magnification for several Polybrominated Diphenyl Ether (PBDE) congeners, with TMFs for the sum of PBDEs ranging from 1.35 to 1.81. researchgate.net

The following table summarizes the Trophic Magnification Factors for this compound in various aquatic ecosystems based on published research.

| Ecosystem | Food Web Components | TMF Value | Conclusion |

| Lake Michigan, USA | Plankton, Diporeia, lake whitefish, lake trout, Chinook salmon | > 1 | Biomagnified |

| Shallow Lake, Yangtze River Delta, China | 23 aquatic species including fish and invertebrates | 1.32 | Biomagnified |

| Dianshan Lake, Shanghai, China | Eleven freshwater fish species | 1.35-1.81 (for ΣPBDEs) | Trophic magnification observed |

Biomagnification Factors (BMFs) in Terrestrial Food Chains

Biomagnification factors (BMFs) are used to quantify the increase in the concentration of a substance in a predator relative to its prey. A BMF value greater than 1 signifies that the substance is biomagnifying between those two trophic levels. Studies of terrestrial food chains have shown that this compound can biomagnify, with the degree of magnification being influenced by the specific species and their metabolic capabilities.

One study investigated the biomagnification potential of several PBDE congeners in three distinct terrestrial food chains: great tit to sparrowhawk, small rodents to common buzzard, and small rodents to red fox. nih.govresearchgate.net In the avian food chains, BDE-100 was found to biomagnify. nih.govresearchgate.net However, in the food chain involving the red fox, no biomagnification was observed for most PBDEs, which was attributed to the high metabolic capacity of the fox for these compounds. nih.govresearchgate.net

Another investigation at an urban landfill focused on a food chain involving European starlings and their invertebrate prey. sfu.ca This study found significant biomagnification of BDE-100 in both starling eggs and chicks. sfu.ca In a separate urban terrestrial food web in North China, researchers observed that while some higher brominated PBDEs biomagnified from sparrows to common kestrels, BDE-100 was found to be biodiluted (BMF < 1) in this specific predator-prey relationship. nih.gov This highlights the variability in biomagnification potential even within similar types of ecosystems.

The following table provides a summary of the Biomagnification Factors for this compound in different terrestrial food chains.

| Predator | Prey | Location | BMF Value | Conclusion |

| Sparrowhawk (Accipiter nisus) | Great tit (Parus major) | Belgium | > 1 | Biomagnified |

| Common buzzard (Buteo buteo) | Small rodents | Belgium | > 1 | Biomagnified |

| Red fox (Vulpes vulpes) | Small rodents | Belgium | Not observed | No biomagnification |

| European starling (Sturnus vulgaris) eggs | Invertebrate prey | Urban landfill, Canada | 411.9 | Biomagnified |

| European starling (Sturnus vulgaris) chicks | Invertebrate prey | Urban landfill, Canada | 21.7 | Biomagnified |

| Common kestrel (Falco tinnunculus) | Sparrow (Passer montanus) | North China | < 1 | Biodiluted |

Analytical Methodologies for 2,2 ,4,6,6 Pentabromodiphenyl Ether Detection and Quantification in Environmental Matrices

Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to isolate BDE-153 from the complex sample matrix and remove interfering substances that could compromise the accuracy of the final analysis. cdc.govresearchgate.net This process generally includes an extraction step followed by one or more clean-up procedures. cdc.gov

The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, sediment, tissue) and the specific analytical objectives. Various techniques have been developed to efficiently extract PBDEs from these matrices. conicet.gov.ar

Soxhlet Extraction: A classic and robust liquid-solid extraction technique, Soxhlet extraction has been widely used for extracting PBDEs from solid samples like soil, sediment, and sludge. ecn.nlthermofisher.com It typically involves continuous extraction with organic solvents such as toluene (B28343) or hexane (B92381)/acetone (B3395972) mixtures for extended periods, often ranging from 12 to 24 hours. ecn.nl While effective, this method is often time-consuming and requires large volumes of solvent. cdc.gov

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE is a more modern technique that uses elevated temperatures and pressures to extract analytes. conicet.gov.arecn.nl This method significantly reduces extraction times and solvent consumption compared to traditional Soxhlet extraction. cdc.govconicet.gov.ar For instance, PBDEs have been successfully extracted from soil samples using a hexane/methylene chloride mixture at 120°C and 1500 PSI for 15 minutes. chromatographyonline.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov This technique offers reduced solvent use and faster extraction times. researchgate.net

Ultrasound-Assisted Extraction (UAE): Also known as ultrasonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the transfer of analytes into the solvent. conicet.gov.arresearchgate.net This method has been applied to extract PBDEs from soil samples. researchgate.net

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. It is advantageous for its low consumption of organic solvents. cdc.gov

Pressurized Hot Water Extraction (PHWE): This technique, also referred to as subcritical water extraction, uses water at elevated temperatures and pressures as the extraction solvent, offering an environmentally friendly alternative for extracting brominated compounds from sediments. cdc.gov

Liquid-Liquid Extraction (LLE): LLE is a common method for extracting analytes from aqueous samples. For river and seawater, mixtures of hexane and acetone have been used to extract PBDEs. cdc.gov Separatory funnel extraction, a form of LLE, has demonstrated good recoveries (72–89%) for BDE-153 and other PBDEs in aqueous samples. researchgate.netacademicjournals.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting and pre-concentrating analytes from liquid samples, such as water and human plasma. cdc.govacademicjournals.org It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. nih.gov Different SPE cartridges, such as Oasis HLB and Isolute C18, have been tested for PBDE analysis in wastewater. rsc.org A study developed a biocompatible starch polyurethane polymer for SPE, achieving low limits of detection (0.06 to 1.42 ng L⁻¹) for various PBDEs, including BDE-153, in river and lake water samples. nih.gov

Below is a summary of various extraction techniques used for BDE-153 and other PBDEs.

Interactive Data Table: Comparison of Extraction Methods for PBDEs| Extraction Method | Typical Matrix | Common Solvents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Sludge | Toluene, Hexane/Acetone | Robust, Widely used | Time-consuming, High solvent use | ecn.nlthermofisher.com |

| Accelerated Solvent Extraction (ASE/PLE) | Soil, Dust | Hexane/Methylene Chloride | Fast, Reduced solvent use | Requires specialized equipment | cdc.govecn.nlchromatographyonline.com |

| Ultrasound-Assisted Extraction (UAE) | Soil | Not Specified | Fast | Efficiency can be matrix-dependent | conicet.gov.arresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Water | Hexane/Acetone | Simple, Effective for liquids | Can be labor-intensive, emulsion formation | cdc.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Water, Plasma | Various (for elution) | Pre-concentration, High recovery | Cartridge cost, potential for clogging | cdc.govnih.govrsc.org |

| Pressurized Hot Water Extraction (PHWE) | Sediment | Water | Environmentally friendly | Limited to certain compounds/matrices | cdc.gov |

Clean-up Procedures

After extraction, the resulting solution often contains co-extracted interfering compounds, such as lipids, humic acids, and sulfur, which can negatively affect instrumental analysis. cdc.govecn.nl Therefore, a clean-up step is essential to purify the extract. cdc.gov

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique effective for removing high-molecular-weight interferences like lipids from sample extracts, particularly from biological tissues. cdc.govresearchgate.net

Florisil Chromatography: Florisil, a magnesium-silica gel, is a polar adsorbent commonly used in column chromatography to clean up extracts. cdc.gov It is effective in removing various interfering compounds. researchgate.net

Silica (B1680970) Gel Chromatography: Silica gel is another widely used adsorbent for column chromatography. cdc.gov Multi-layered silica columns, sometimes impregnated with sulfuric acid or sodium hydroxide, are frequently employed to remove lipids, fatty acids, and other interferences. academicjournals.orgresearchgate.net

Activated Charcoal: Columns containing activated charcoal can also be used for sample clean-up and fractionation. cdc.gov

For complex matrices like sewage sludge, multi-step purification methods are often necessary. ecn.nl Treatment with concentrated sulfuric acid can be used to destroy lipids, and elemental sulfur, which can interfere with gas chromatography, can be removed by treatment with copper powder. cdc.govecn.nl

Chromatographic Separation and Detection Technologies for BDE-153

The final step in the analytical process is the separation, identification, and quantification of BDE-153 using chromatographic techniques coupled with sensitive detectors. cdc.gov

Gas chromatography coupled with mass spectrometry is the primary and most widely used technique for the analysis of PBDEs. cdc.govnih.gov

GC-MS: This technique separates different PBDE congeners based on their boiling points and polarity as they pass through a capillary column. cdc.gov The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides high selectivity and sensitivity. researchgate.netthermofisher.com Electron ionization (EI) is a common ionization method, but electron capture negative ionization (ECNI) is often preferred for compounds with four or more bromine atoms due to its higher sensitivity. cdc.govepa.gov

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS), particularly with triple quadrupole instruments, offers enhanced selectivity and sensitivity by reducing interferences from the sample matrix. thermofisher.comshimadzu.com This is achieved through selective reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and then a specific product ion is monitored for quantification. thermofisher.com This technique is especially valuable for analyzing complex matrices like sediment and food. thermofisher.comshimadzu.com

While GC-MS is the standard, liquid chromatography coupled with tandem mass spectrometry has emerged as a valuable alternative, particularly for higher brominated PBDEs that can be thermally unstable and degrade in the hot GC injector. researchgate.netsciex.com

LC-MS/MS: This method separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. A significant advantage is the avoidance of thermal degradation of sensitive compounds. researchgate.netsciex.com

LC-NI-APPI-MS/MS: Liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry has been successfully applied to the analysis of PBDEs in house dust. researchgate.net This method uses a toluene dopant to produce precursor ions, which are then quantified using multiple reaction monitoring (MRM), offering high precision and low detection limits. researchgate.net

The electron capture detector is highly sensitive to halogenated compounds like PBDEs, making GC-ECD a viable and cost-effective option for their quantification. cdc.govthermofisher.com

GC-ECD: This technique has been developed for the screening and reliable quantification of several PBDE congeners, including BDE-153, in wastewater. rsc.orgnih.gov By optimizing SPE and GC-ECD conditions, method detection limits in the low ng L⁻¹ range can be achieved. rsc.org While MS detectors have become the primary tool for definitive identification, ECD remains a common and less expensive choice for routine monitoring. cdc.govchromtech.com.au

Below is a summary of the primary detection technologies for BDE-153.

Interactive Data Table: Comparison of Detection Technologies for BDE-153| Technology | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| GC-MS | Separates by volatility, detects by mass-to-charge ratio. | High selectivity, definitive identification. ECNI mode offers high sensitivity for polybrominated compounds. | Thermal degradation of some higher brominated congeners. | cdc.govnih.gov |

| GC-MS/MS | Tandem MS for enhanced selectivity. | Very high selectivity and sensitivity, reduces matrix interference. | Higher instrument cost and complexity. | thermofisher.comshimadzu.com |

| LC-MS/MS | Separates by liquid phase interactions, detects by mass. | Avoids thermal degradation, suitable for a wider range of compounds. | May have lower chromatographic resolution for some congeners compared to GC. | researchgate.netsciex.com |

| GC-ECD | Detects electron-capturing (halogenated) compounds. | High sensitivity to PBDEs, lower cost than MS. | Less selective than MS, potential for co-eluting interferences. | cdc.govrsc.orgnih.gov |

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is a powerful and highly sensitive analytical technique for the determination of 2,2',4,6,6'-Pentabromodiphenyl ether (BDE-153) and other polybrominated diphenyl ethers (PBDEs) in various environmental samples. This hyphenated technique combines the high-resolution separation capabilities of gas chromatography with the element-specific detection and high sensitivity of inductively coupled plasma mass spectrometry. taylorfrancis.com

The principle of GC-ICP-MS involves the separation of different PBDE congeners in a gas chromatograph. The separated compounds are then introduced into the high-temperature argon plasma of the ICP, which atomizes and ionizes the molecules. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of bromine, the characteristic element in PBDEs.

One of the primary advantages of GC-ICP-MS is its exceptional sensitivity. researchgate.net It has been demonstrated to provide superior instrumental limits of detection compared to other common methods like Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS). researchgate.net For many PBDE congeners, absolute detection limits using GC-ICP-MS can be in the low picogram (pg) to femtogram (fg) range. taylorfrancis.comresearchgate.net For instance, studies have reported detection limits for various PBDEs ranging from 0.086 pg to 19 pg. researchgate.net This high sensitivity is crucial for detecting the ultra-trace levels of BDE-153 often found in environmental and biological samples. researchgate.net

Furthermore, GC-ICP-MS offers excellent specificity. Since it detects the bromine element, it can reduce matrix interferences that might affect other mass spectrometry techniques, making it a robust method for complex samples. researchgate.net This allows for simpler sample preparation, sometimes eliminating the need for extensive clean-up steps. researchgate.net Recent advancements, such as the use of tandem mass spectrometry (GC-ICP-MS/MS), have further improved the technique by eliminating spectral interferences, for example, by measuring the product ion (BrO⁺) instead of Br⁺. researchgate.net

| Analytical Method | Reported Absolute Detection Limits (pg) | Reference |

|---|---|---|

| GC-ICP-MS | 0.2 - 0.3 | researchgate.net |

| GC-ICP-MS | 0.086 - 19 | researchgate.net |

| GC-NCI-MS | 1.5 - 24.3 | researchgate.net |

Quality Assurance and Quality Control in BDE-153 Environmental Analysis

A rigorous quality assurance/quality control (QA/QC) program is fundamental for generating reliable, defensible, and scientifically credible data in the environmental analysis of BDE-153. energy.govresearchgate.net The goal of such a program is to minimize errors throughout the entire analytical process, from sample collection and handling to data reporting. energy.gov Key elements of a comprehensive QA/QC program include the use of reference standards, adherence to defined data quality objectives, thorough personnel training, use of standard operating procedures, and participation in inter-laboratory comparison studies. researchgate.net

Reference Standards and Certified Reference Materials

Reference standards and Certified Reference Materials (CRMs) are indispensable for the accurate quantification of BDE-153. fishersci.com They are essential for method validation, calibration of analytical instruments, and ongoing quality control. fishersci.com

CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate. fishersci.com For BDE-153 analysis, these are typically matrix-based materials (e.g., sediment, fish tissue, human serum) that have been rigorously analyzed to establish a certified concentration of the compound. Laboratories analyze these materials as they would an unknown sample to verify the accuracy and precision of their analytical method. The National Institute of Standards and Technology (NIST), for example, provides several Standard Reference Materials (SRMs) containing certified values for PBDE congeners, including BDE-153. researchgate.net

In addition to CRMs, pure, well-characterized solutions of BDE-153 and its isotopically labeled analogues are used as calibration standards and internal standards, respectively. accustandard.com Calibration standards are used to create a calibration curve against which the concentration in unknown samples is determined. Isotopically labeled internal standards are added to samples before extraction and analysis to correct for any loss of the target analyte during sample preparation and to account for variations in instrument response.

| SRM Number | Matrix | BDE-153 Concentration (ng/g) | Reference |

|---|---|---|---|

| SRM 1945 | Whale Blubber | 119 ± 1 | researchgate.net |

| SRM 1588b | Cod-liver oil | 8.34 ± 0.55 | researchgate.net |

| SRM 2585 | Organic Contaminants in House Dust | 1050 ± 60 |

Detection Limits, Recoveries, and Inter-laboratory Comparisons

Detection Limits: The Method Detection Limit (MDL) is a critical performance characteristic of an analytical method. It is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. For BDE-153, detection limits vary depending on the analytical instrument, sample matrix, and sample size. As noted, highly sensitive instruments like GC-ICP-MS can achieve very low instrumental detection limits. researchgate.net However, in real-world samples, the MDL will be higher due to matrix effects and sample preparation procedures.

Recoveries: The recovery of an analytical process refers to the proportion of the amount of an analyte, present in or added to the analytical portion of the test material, which is extracted and measured. It is a measure of the method's efficiency. For BDE-153 analysis, recoveries are typically assessed by spiking a blank matrix with a known amount of the compound (matrix spike). Acceptable recovery ranges are often set between 70% and 130%, but can be wider depending on the complexity of the matrix and the concentration level. nih.gov Studies have reported recoveries for PBDEs in various matrices to be mostly within the 50-150% range. nih.gov

Inter-laboratory Comparisons: Participation in inter-laboratory comparison investigations (ICIs) or proficiency testing schemes is a crucial component of external quality control. researchgate.net These studies allow laboratories to assess their performance against other labs analyzing the same sample. In these studies, a central organizer distributes a homogenous test material to multiple laboratories, and the results are compiled and compared. The performance of each laboratory is often evaluated using a z-score, which indicates how far a result is from the assigned value. Consistent satisfactory performance in these studies provides confidence in a laboratory's analytical capabilities. researchgate.net

Inter-laboratory studies for PBDEs have shown that while there can be significant variability between laboratories, performance has improved over time. osti.gov For BDE-153, studies have reported coefficients of variation (CVs) ranging from 5.5% in a standard solution to over 50% in complex environmental matrices at very low concentrations (0.03-0.32 µg/kg). osti.gov These comparisons are vital for ensuring that data generated by different laboratories are comparable, which is essential for large-scale environmental monitoring programs and regulatory purposes. researchgate.net

| Test Material | Number of Labs | Concentration (µg/kg) | Coefficient of Variation (CV%) | Reference |

|---|---|---|---|---|

| Standard Solution | 15 | 15.11 | 5.5 | osti.gov |

| Sediment | 8 | 0.32 | 12 | osti.gov |

| Herring | 8 | 0.033 | 54 | osti.gov |

Ecological Risk Assessment Frameworks and Environmental Impact Assessment of 2,2 ,4,6,6 Pentabromodiphenyl Ether

Methodologies for Ecological Risk Characterization and Prioritization

Ecological risk assessment for BDE-153 involves a systematic process to evaluate the potential adverse effects on ecosystems. Methodologies often follow a tiered approach, starting with a hazard identification and exposure assessment, followed by risk characterization.

Hazard Identification and Exposure Assessment: This initial step involves identifying the potential for BDE-153 to cause harm to ecological receptors. Its persistence, bioaccumulative nature, and toxicity are key considerations. Exposure assessment quantifies the contact between ecological receptors and BDE-153, considering various environmental compartments such as water, sediment, soil, and biota.

Risk Characterization: This step integrates the hazard and exposure data to estimate the likelihood and magnitude of adverse ecological effects. One common method is the Risk Quotient (RQ) approach, where the Predicted Environmental Concentration (PEC) is divided by the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 suggests a potential for adverse effects, warranting further investigation or risk management actions. For instance, a preliminary ecological risk assessment for polybrominated diphenyl ethers (PBDEs) in sediments can be conducted using the hazard quotient method. researchgate.net In some assessments, if the HQ value exceeds 1, it may indicate a potential ecological risk. researchgate.net

Prioritization Frameworks: Given the large number of chemical contaminants in the environment, prioritization frameworks are essential to focus resources on substances of highest concern. These frameworks often use a multi-criteria decision analysis (MCDA) approach, considering factors such as:

Persistence in the environment

Bioaccumulation potential

Toxicity to a range of organisms

Widespread detection in environmental media

Potential for long-range transport

A Bayesian Network-based framework has been developed to facilitate transparent and structured decision-making for prioritizing research on chemical contaminants. globalwaterresearchcoalition.net

Assessment of BDE-153 Contamination in Ecosystems

BDE-153 has been detected in a wide range of ecosystems globally, from industrialized and urban areas to remote polar regions. Its lipophilic nature facilitates its accumulation in fatty tissues of organisms and its adsorption to organic matter in soil and sediment.

Aquatic Ecosystems: BDE-153 is frequently found in surface water, sediment, and biota of freshwater and marine environments. nih.govnih.gov In aquatic food webs, BDE-153 exhibits significant bioaccumulation and biomagnification. For example, a study in a freshwater food web in the Yangtze River Delta found that BDE-153 was one of the major PBDE congeners and that its concentration was significantly positively correlated with trophic levels, indicating biomagnification. mdpi.comnih.gov Similarly, in a Canadian Arctic marine food web, BDE-153 showed high biomagnification factors in polar bears. sfu.ca

Terrestrial Ecosystems: Soil and dust in and around industrial areas, particularly those involved in the production or processing of plastics and electronics, can be significant reservoirs of BDE-153. researchgate.net From these sources, it can be transported to surrounding environments. Studies have shown the presence of BDE-153 in soils and plants around engineering plastics factories, with the highest concentrations often found in the topsoil layers. nih.govproquest.com

Interactive Data Table: BDE-153 Concentrations in Various Environmental Matrices

Long-Term Environmental Trends and Implications for Ecosystem Integrity

Understanding the long-term trends of BDE-153 in the environment is crucial for evaluating the effectiveness of regulatory measures and predicting future ecological risks.

Temporal Trends in Sediment Cores: Dated sediment cores provide a historical record of contamination. Studies of sediment cores from various regions have shown increasing concentrations of PBDEs, including BDE-153, from the mid-20th century, corresponding with the rise in their production and use. ucl.ac.ukbirmingham.ac.uknih.gov However, some recent studies have indicated a leveling off or even a decline in the concentrations of some PBDE congeners in the topmost sediment layers, likely reflecting the impact of regulations and phase-outs. nih.govfrontiersin.org In contrast, other studies, particularly in developing regions, show continued increasing trends. frontiersin.org

Trends in Biota: Long-term monitoring of BDE-153 in wildlife has shown varying trends. In some regions, concentrations have decreased in certain species following regulatory actions. For example, a study spanning 15 years found a decrease in BDE-153 concentrations in human plasma. nih.gov However, due to its long half-life, BDE-153 concentrations may plateau or decrease at a slower rate compared to other, less persistent PBDE congeners. acs.org

Implications for Ecosystem Integrity: The persistence and bioaccumulative properties of BDE-153 pose a long-term threat to ecosystem integrity. Its accumulation in top predators can lead to adverse health effects, potentially impacting population dynamics. The continued presence of BDE-153 in environmental reservoirs like sediment means that even with production ceased, it can be reintroduced into the food web through processes like sediment resuspension. service.gov.uk

Regulatory and Policy Context for BDE-153 Environmental Management

Growing evidence of the environmental and health risks associated with BDE-153 and other PBDEs has prompted national and international regulatory actions.

The Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to eliminate or restrict the production and use of POPs. epd.gov.hkwikipedia.org In 2009, several PBDEs, including the components of commercial pentabromodiphenyl ether and octabromodiphenyl ether mixtures, which contain BDE-153, were listed under the Convention for elimination. pops.intpops.intnih.gov This requires signatory parties to take measures to phase out their production and use. nih.gov

National Regulations: Many countries and regions have implemented their own regulations to manage PBDEs. For example, the Canadian Environmental Protection Act, 1999 (CEPA 1999) concluded that PBDEs are entering the environment in quantities that may have a long-term harmful effect, leading to risk management strategies to minimize their release. publications.gc.ca The United States Environmental Protection Agency (EPA) has also developed an action plan to address the risks posed by PBDEs. epa.gov

Waste Management: A significant challenge in managing BDE-153 is the large reservoir of this chemical in products still in use or in waste streams. nih.gov Improper disposal of products containing BDE-153, such as electronics and furniture, can lead to its release into the environment. publications.gc.ca Regulations and policies are in place to promote the environmentally sound management of PBDE-containing waste, often requiring disposal methods that destroy or irreversibly transform the chemical. nih.govnih.gov

Interactive Data Table: Key Regulatory Actions for BDE-153

Environmental Remediation and Management Strategies for 2,2 ,4,6,6 Pentabromodiphenyl Ether Contamination

Bioremediation Approaches for BDE-153

Bioremediation harnesses the metabolic capabilities of microorganisms to transform or mineralize contaminants like BDE-153 into less harmful substances. This approach is considered environmentally friendly and can be cost-effective. Strategies often involve either stimulating the existing microbial communities or introducing specialized microorganisms to the contaminated site.

Biostimulation involves modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target contaminant. researchgate.net This is often achieved by adding nutrients, electron acceptors, or electron donors that might be limiting factors for microbial metabolism. researchgate.netmdpi.com For polybrominated diphenyl ethers (PBDEs), anaerobic reductive debromination is a key degradation pathway. Biostimulation in anaerobic environments, such as sediments, can be accomplished by introducing carbon sources or electron donors like sodium formate (B1220265) and ethanol. researchgate.net

While specific studies focusing solely on the biostimulation of BDE-153 are limited, research on commercial PBDE mixtures and other congeners, like Decabromodiphenyl ether (BDE-209), has shown that this strategy can be effective. For instance, in sediment microcosms contaminated with BDE-209, biostimulation led to a 55.3% reduction of the parent compound over 180 days, a significantly higher rate than natural attenuation (30.9%). researchgate.net This process results in the formation of less-brominated congeners, indicating that similar pathways could be stimulated to enhance the degradation of BDE-153 in contaminated environments. The success of biostimulation is highly dependent on site-specific conditions, including the existing microbial population, pH, temperature, and the presence of other organic matter. mdpi.com

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (either single strains or consortia) with known degradative capabilities into a contaminated environment to enhance the breakdown of target pollutants. researchgate.nete3s-conferences.org This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or does so too slowly. e3s-conferences.org